molecular formula C20H17N9O6 B11530795 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11530795
M. Wt: 479.4 g/mol
InChI Key: VEMDSDXFKOYIAC-LSHDLFTRSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, oxadiazole, dimethoxyphenyl, nitrophenyl, triazole, and carbohydrazide. These functional groups contribute to the compound’s diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then combined to form the final product. Common reagents used in the synthesis include hydrazine, nitrobenzene, and various aldehydes and ketones. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert nitro groups to amino groups, typically using reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens, acids, and bases.

    Condensation: The compound can participate in condensation reactions to form larger molecules, often using reagents such as acetic anhydride or sulfuric acid.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide: This compound shares a similar structure but may have different functional groups or substituents, leading to variations in chemical reactivity and biological activity.

    1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide: This compound may have similar functional groups but different arrangements or connectivity, resulting in unique properties and applications.

Properties

Molecular Formula

C20H17N9O6

Molecular Weight

479.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-(3-nitrophenyl)triazole-4-carboxamide

InChI

InChI=1S/C20H17N9O6/c1-33-14-7-6-11(8-15(14)34-2)10-22-24-20(30)16-17(12-4-3-5-13(9-12)29(31)32)28(27-23-16)19-18(21)25-35-26-19/h3-10H,1-2H3,(H2,21,25)(H,24,30)/b22-10+

InChI Key

VEMDSDXFKOYIAC-LSHDLFTRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC(=CC=C4)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC(=CC=C4)[N+](=O)[O-])OC

Origin of Product

United States

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